molecular formula C12H17N3 B11829728 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline

2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline

Cat. No.: B11829728
M. Wt: 203.28 g/mol
InChI Key: GRQBIFADAKDGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline is a heterocyclic compound with a molecular formula of C12H17N3 and a molecular weight of 203.29 g/mol This compound is characterized by its unique structure, which includes a pyrimido[5,4-c]quinoline core with a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminobenzylamine and 2-methylpyrimidine can be reacted under acidic or basic conditions to form the desired heterocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-methylquinoline: A simpler structure with similar reactivity.

    5,6,7,8-tetrahydroquinoline: Shares the quinoline core but lacks the pyrimido ring.

    2-methyl-4H-pyrimido[5,4-c]quinoline: A closely related compound with slight structural differences.

Uniqueness

2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline is unique due to its fused ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

2-methyl-5,6,6a,7,8,9,10,10a-octahydropyrimido[5,4-c]quinoline

InChI

InChI=1S/C12H17N3/c1-8-13-6-9-7-14-11-5-3-2-4-10(11)12(9)15-8/h6,10-11,14H,2-5,7H2,1H3

InChI Key

GRQBIFADAKDGJT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2CNC3CCCCC3C2=N1

Origin of Product

United States

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